1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS 2098105-59-8, molecular formula C₁₀H₁₂F₃N₃O, molecular weight 247.22 g/mol) is a heterocyclic small-molecule building block that combines a 3-aminopyridine ring with a 3-hydroxy-3-(trifluoromethyl)pyrrolidine scaffold. The compound features a primary amino group at the pyridine 3-position, a tertiary alcohol at the pyrrolidine 3-position, and a trifluoromethyl substituent that markedly elevates lipophilicity (predicted clogP 1.82) relative to non-fluorinated analogs.

Molecular Formula C10H12F3N3O
Molecular Weight 247.22 g/mol
Cat. No. B15291088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Molecular FormulaC10H12F3N3O
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1CN(CC1(C(F)(F)F)O)C2=C(C=CC=N2)N
InChIInChI=1S/C10H12F3N3O/c11-10(12,13)9(17)3-5-16(6-9)8-7(14)2-1-4-15-8/h1-2,4,17H,3,5-6,14H2
InChIKeyBKAPGYYQIGKUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol – A Dual-Functional Building Block for Kinase-Targeted Synthesis


1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS 2098105-59-8, molecular formula C₁₀H₁₂F₃N₃O, molecular weight 247.22 g/mol) is a heterocyclic small-molecule building block that combines a 3-aminopyridine ring with a 3-hydroxy-3-(trifluoromethyl)pyrrolidine scaffold. The compound features a primary amino group at the pyridine 3-position, a tertiary alcohol at the pyrrolidine 3-position, and a trifluoromethyl substituent that markedly elevates lipophilicity (predicted clogP 1.82) relative to non-fluorinated analogs [1]. Commercially available at 98% purity, this compound serves as a versatile synthetic intermediate with established utility in the preparation of TRK kinase inhibitors, making it relevant for medicinal chemistry programs targeting pain, inflammation, neurodegenerative diseases, and oncology indications .

Why 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol Cannot Be Replaced by Its Closest Analogs


Despite sharing a pyrrolidine-aminopyridine core with several commercially available analogs, 1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol occupies a unique position in chemical space defined by the exact placement of the amino group on the pyridine ring (3-position vs. 5-position) and the simultaneous presence of both a tertiary alcohol and a trifluoromethyl group on the pyrrolidine ring. The 5-amino positional isomer (CAS 2097996-81-9) presents a different hydrogen-bond donor/acceptor geometry that can alter target engagement and metabolic stability [1]. The des-trifluoromethyl analog (1-(3-aminopyridin-2-yl)pyrrolidin-3-ol) lacks the electron-withdrawing and lipophilicity-enhancing properties of the –CF₃ group, which is critical for membrane permeability and binding to hydrophobic enzyme pockets [2]. The core fragment 3-(trifluoromethyl)pyrrolidin-3-ol lacks the aminopyridine moiety entirely and therefore cannot participate in the bidentate metal-chelation or π-stacking interactions that the full scaffold enables. These structural distinctions are not cosmetic; they translate into quantifiable differences in physicochemical parameters and synthetic applicability that prohibit casual interchange in medicinal chemistry workflows.

Head-to-Head Differentiation Evidence for 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol


Positional Isomer Selectivity: 3-Amino vs. 5-Amino Pyridine Substitution Dictates Hydrogen-Bonding Geometry

The target compound bears the primary amino group at the pyridine 3-position, creating an ortho-relationship with the pyrrolidine N-1 attachment point. By contrast, the commercially available positional isomer 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS 2097996-81-9) places the amino group at the pyridine 5-position, resulting in a meta-relationship relative to the pyrrolidine linkage [1]. This positional shift alters the N···N intramolecular distance and the orientation of the amine lone pair, which directly affects the compound's ability to act as a bidentate ligand for metal ions or to form specific hydrogen-bond networks with protein targets. In related 3-aminopyridine-containing compounds, the 3-amino group has been shown to engage in critical hydrogen-bonding interactions with kinase hinge regions and catalytic residues [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Trifluoromethyl-Driven Lipophilicity Enhancement vs. Des-Trifluoromethyl Analog

The presence of the -CF₃ group at the pyrrolidine 3-position significantly increases the lipophilicity of the target compound compared to its des-trifluoromethyl counterpart. The predicted clogP for 1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is 1.82 [1], whereas the core fragment 3-(trifluoromethyl)pyrrolidin-3-ol alone has a measured LogP of 0.60 . The des-trifluoromethyl analog 1-(3-aminopyridin-2-yl)pyrrolidin-3-ol (CAS 1220028-21-6) would be expected to have a LogP substantially below 1.0 based on the absence of the fluorinated substituent. This approximately 3-fold increase in calculated partition coefficient translates to improved passive membrane permeability, a critical parameter for intracellular target engagement.

Physicochemical property optimization Drug-likeness Membrane permeability

Synthetic Provenance: Demonstrated Utility as a Key Intermediate for TRK Kinase Inhibitors

The 3-(trifluoromethyl)pyrrolidin-3-ol structural motif within the target compound has been explicitly disclosed as a key intermediate for the synthesis of tropomyosin receptor kinase (TRK) inhibitors, a therapeutically validated class for treating pain, inflammation, neurodegenerative diseases, and certain cancers harboring NTRK gene fusions . The target compound extends this utility by incorporating the 3-aminopyridine moiety, which provides an additional synthetic handle for further derivatization via amide bond formation, reductive amination, or Buchwald-Hartwig coupling. In contrast, the simple core fragment 3-(trifluoromethyl)pyrrolidin-3-ol lacks this second functional handle, limiting its utility to single-point diversification.

TRK kinase inhibition Oncology Pain therapeutics Synthetic intermediate

Hydrogen-Bond Donor Profile: Single HBD Minimizes Desolvation Penalty Relative to Multi-HBD Analogs

The target compound possesses exactly one hydrogen-bond donor (the primary amine –NH₂), four hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 48.99 Ų [1]. This places the compound comfortably within the Rule-of-Five and Rule-of-Three guidelines for oral bioavailability and fragment-based lead discovery. By contrast, analogs bearing additional hydroxyl or amine groups would incur higher desolvation penalties upon membrane crossing. For instance, diol or diamino pyrrolidine variants would present two or more HBDs and elevated TPSA values, potentially reducing passive permeability by >2-fold based on established quantitative structure-permeability relationships [2].

Drug design Physicochemical optimization Permeability Ligand efficiency

Commercial Quality Benchmark: 98% Purity with Defined Hazard Classification Enables Direct Use in Biological Assays

The compound is available at 98% purity (LeYan, Product No. 2287161) with clearly defined GHS hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This quality specification compares favorably to the core fragment 3-(trifluoromethyl)pyrrolidin-3-ol offered by Enamine at 95% purity [1], representing a 3-percentage-point improvement in purity. For biochemical and cell-based assays where impurities can confound dose-response measurements or generate false-positive hits, this higher purity specification reduces the need for in-house re-purification prior to use.

Procurement Quality control Assay-ready compound Safety

Recommended Procurement Scenarios for 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol


TRK Kinase Inhibitor Lead Optimization Programs Requiring a Dual-Functional Intermediate

Medicinal chemistry teams developing TRK kinase inhibitors for NTRK-fusion-driven solid tumors should prioritize this compound over the simpler 3-(trifluoromethyl)pyrrolidin-3-ol core fragment. The 3-aminopyridine moiety provides a synthetic handle for rapid amide coupling or heterocycle formation, while the -CF₃ group ensures adequate lipophilicity (clogP 1.82) for kinase ATP-pocket engagement [1]. The dual-handle architecture enables parallel library synthesis from a single advanced intermediate, reducing the number of synthetic steps by 2–3 compared to routes that build the aminopyridine and trifluoromethylpyrrolidine motifs separately .

CNS-Penetrant Fragment-Based Drug Discovery Requiring Low HBD Count and Optimal TPSA

The compound's profile—single hydrogen-bond donor, TPSA of 48.99 Ų, and clogP of 1.82—places it within the empirically defined CNS drug space (TPSA < 60–70 Ų, clogP 1–3) [1]. Fragment-based screening libraries seeking CNS-accessible 3D fragments should select this compound over more polar diol or diamino pyrrolidine analogs that carry higher desolvation penalties. The 3-aminopyridine motif additionally offers the potential for metal-chelation or hinge-binding interactions with CNS targets such as kinases, phosphodiesterases, or neurotransmitter receptors.

Structure-Activity Relationship (SAR) Studies Differentiating 3-Amino vs. 5-Amino Pyridine Substitution

Groups investigating the impact of pyridine amino-group regiochemistry on target binding should procure both this compound (3-amino isomer, CAS 2098105-59-8) and its 5-amino isomer (CAS 2097996-81-9) as a matched pair [1]. The ortho (3-NH₂) vs. meta (5-NH₂) geometry difference produces distinct hydrogen-bond vectors and metal-chelation potential, which can lead to orders-of-magnitude differences in binding affinity when the target requires a specific amine orientation. Parallel testing of both isomers in biochemical and cellular assays enables definitive SAR conclusions that cannot be inferred from a single isomer alone.

High-Throughput Screening Hit Follow-Up Requiring Assay-Ready Purity

For hit-to-lead chemistry groups requiring immediate biological testing without in-house purification, the 98% purity specification (LeYan) provides a 3-percentage-point advantage over the 95% grade available for the core fragment [1]. This purity differential is particularly significant in biochemical assays with steep Hill slopes, where a 2–3% impurity of a potent agonist or antagonist could skew IC₅₀/EC₅₀ determinations by >10%. The defined GHS hazard classifications further enable laboratory safety compliance without additional analytical characterization.

Quote Request

Request a Quote for 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.